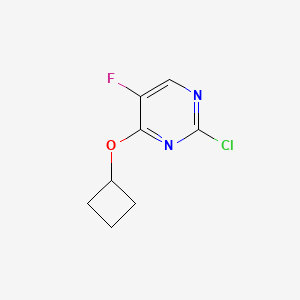
2-氯-4-环丁氧基-5-氟嘧啶
描述
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
科学研究应用
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine has several applications in scientific research:
作用机制
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 2-chloro-4-cyclobutoxy-5-fluoropyrimidine belongs, are often used as chemotherapeutic agents . These compounds typically target rapidly dividing cells, such as cancer cells .
Mode of Action
Fluoropyrimidines generally work by inhibiting the synthesis of dna, thereby preventing cell division and growth .
Biochemical Pathways
Fluoropyrimidines are known to interfere with the synthesis of pyrimidine, a key component of dna . This interference can disrupt various cellular processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of fluoropyrimidines can vary widely depending on the specific compound and the route of administration .
Result of Action
Fluoropyrimidines generally lead to cell death by disrupting dna synthesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of fluoropyrimidines .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom at the 4-position by the cyclobutoxy group.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-4-cyclobutoxy-5-fluoropyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: Cyclobutanol and the corresponding pyrimidine derivative.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methoxy-5-fluoropyrimidine
- 2-Chloro-4-ethoxy-5-fluoropyrimidine
- 2-Chloro-4-propoxy-5-fluoropyrimidine
Uniqueness
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines
属性
IUPAC Name |
2-chloro-4-cyclobutyloxy-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYEPKEAQVHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


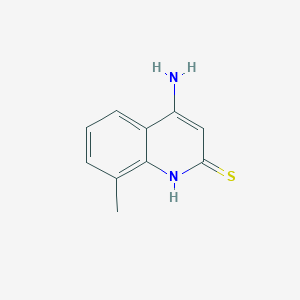

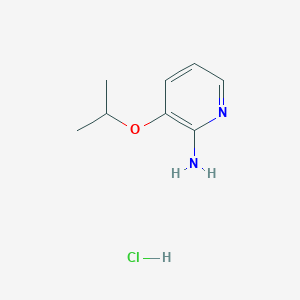
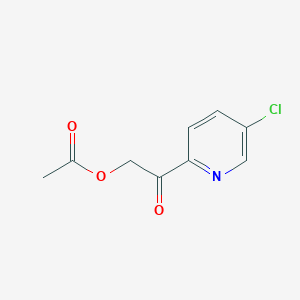
![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)
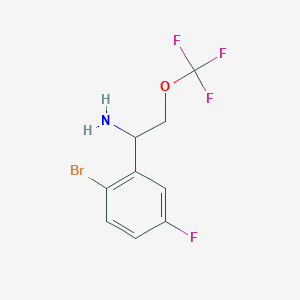
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)
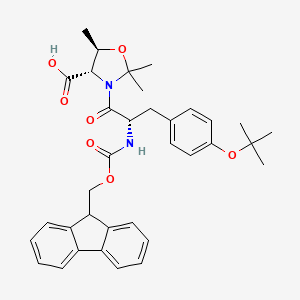

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
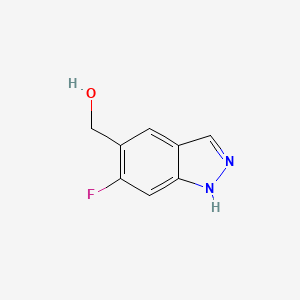
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
